molecular formula C17H12ClN3O3S B2950140 1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one CAS No. 946352-02-9

1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2950140
CAS RN: 946352-02-9
M. Wt: 373.81
InChI Key: QLIFDVIMENSZNJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a pyrazinone derivative and has been found to exhibit significant pharmacological activity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one is not well understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one has been found to exhibit significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one. These include further studies to fully understand its mechanism of action, studies to optimize its pharmacological activity, and studies to evaluate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, studies could be conducted to evaluate the compound's potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chloroaniline with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-(4-nitrobenzyl)aminochlorobenzene. This intermediate is then reacted with 2-acetylthiophene in the presence of a catalyst such as zinc chloride to form 1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one.

Scientific Research Applications

1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one has been found to exhibit significant pharmacological activity and has potential applications in the field of medicinal chemistry. The compound has been studied for its potential as an anti-cancer agent, with studies showing that it inhibits the growth of cancer cells and induces apoptosis. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, with studies showing that it inhibits the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c18-13-3-7-14(8-4-13)20-10-9-19-16(17(20)22)25-11-12-1-5-15(6-2-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIFDVIMENSZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

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